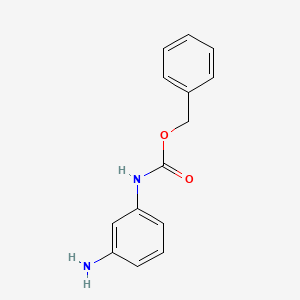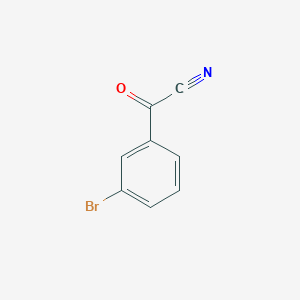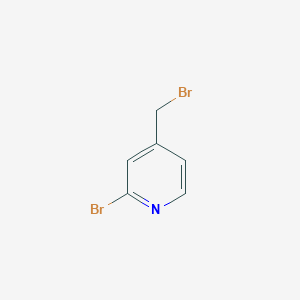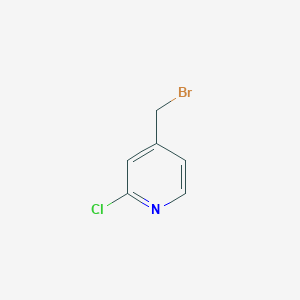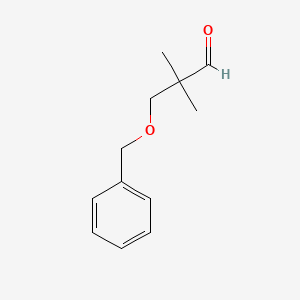
3-Benzyloxy-2,2-dimethylpropanal
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Benzyloxy-2,2-dimethylpropanal involves several steps. One method involves the use of oxalyl chloride and DMSO in dichloromethane at -78C, followed by the addition of monobenzylated diol . Another method involves the use of Dess-Martin periodane in tetrahydrofuran and dimethyl sulfoxide at 0 - 23℃ . A third method involves the use of sulfur trioxide pyridine complex, dimethyl sulfoxide, and triethylamine in dichloromethane at 0℃ .Molecular Structure Analysis
The molecular formula of 3-Benzyloxy-2,2-dimethylpropanal is C12H16O2 . The average mass is 192.254 Da and the monoisotopic mass is 192.115036 Da .Physical And Chemical Properties Analysis
3-Benzyloxy-2,2-dimethylpropanal is a white to off-white powder. The molecular formula is C12H16O2 . The average mass is 192.254 Da and the monoisotopic mass is 192.115036 Da .Wissenschaftliche Forschungsanwendungen
Life Science Research
3-Benzyloxy-2,2-dimethylpropanal: is utilized in life science research for various purposes, including the study of biochemical processes and molecular biology techniques. It serves as a specialty reagent in the synthesis of complex molecules, which can be used for probing biological pathways or as part of therapeutic compounds .
Analytical Chemistry
In analytical chemistry, this compound finds its application as a standard or reference material during chromatographic analysis. It helps in calibrating instruments like HPLC and GC-MS, ensuring accurate measurement of chemical substances within biological samples .
Biopharmaceutical Production
The compound is involved in the production of biopharmaceuticals. Its role in synthetic organic chemistry is crucial for constructing molecular frameworks that are often found in drug molecules. This includes the synthesis of active pharmaceutical ingredients (APIs) and intermediates required for medication development .
Safety Controlled Environments
3-Benzyloxy-2,2-dimethylpropanal: is also significant in the development of safety protocols within controlled environments. Its physicochemical properties, such as boiling point and solubility, are essential factors in designing safe laboratory and industrial processes .
Cleanroom Solutions
This compound’s application extends to cleanroom solutions where it’s used in the formulation of cleaning agents or solvents. These specialized solutions are designed to maintain the stringent cleanliness standards required in environments like semiconductor manufacturing or biolabs .
Advanced Battery Science
In the field of advanced battery science, 3-Benzyloxy-2,2-dimethylpropanal may be used in the synthesis of electrolyte components or as a part of the organic solvents that compose the electrolytic solution in batteries. Its stability and reactivity can be tailored to improve battery performance and longevity .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-phenylmethoxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,9H,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKRNECSGGPIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473095 | |
| Record name | 3-benzyloxy-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-2,2-dimethylpropanal | |
CAS RN |
38216-93-2 | |
| Record name | 3-benzyloxy-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




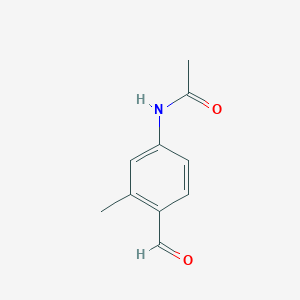

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)
